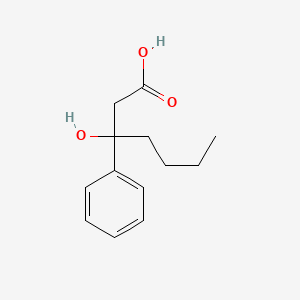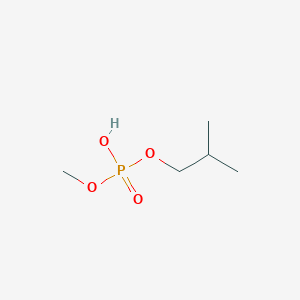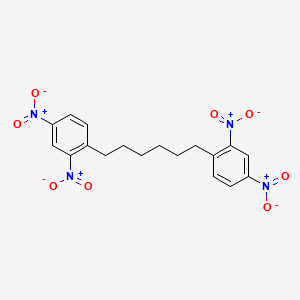![molecular formula C6H3NO3 B14721565 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione CAS No. 6711-68-8](/img/structure/B14721565.png)
1H-Furo[3,4-c]pyrrole-1,3(5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Furo[3,4-c]pyrrole-1,3(5H)-dione is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid can yield 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while substitution reactions could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1H-Furo[3,4-c]pyrrole-1,3(5H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential as bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparación Con Compuestos Similares
1H-Furo[3,4-c]pyrrole-1,3(5H)-dione can be compared with other similar compounds, such as:
Pyrano[3,4-c]pyrroles: These compounds also feature a fused ring system but with a pyran ring instead of a furan ring.
1H-Pyrrolo[2,3-b]pyridines: These compounds have a similar pyrrole ring but are fused with a pyridine ring instead of a furan ring.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct electronic and steric properties that can be exploited in various applications.
Propiedades
Número CAS |
6711-68-8 |
|---|---|
Fórmula molecular |
C6H3NO3 |
Peso molecular |
137.09 g/mol |
Nombre IUPAC |
5H-furo[3,4-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C6H3NO3/c8-5-3-1-7-2-4(3)6(9)10-5/h1-2,7H |
Clave InChI |
KAERAPFXWNLMKL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN1)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)

![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)







